molecular formula C5H9NO2 B3334222 (S)-(-)-Tetrahydrofuran-2-carboxamide CAS No. 498573-81-2

(S)-(-)-Tetrahydrofuran-2-carboxamide

Cat. No.: B3334222
CAS No.: 498573-81-2
M. Wt: 115.13 g/mol
InChI Key: GXHAENUAJYZNOA-BYPYZUCNSA-N
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Description

Significance of Chirality in Asymmetric Synthesis and Bioactive Molecules

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in modern organic chemistry and drug discovery. nih.gov The two mirror-image forms of a chiral molecule are called enantiomers. nih.gov In living systems, biological macromolecules like enzymes and receptors are themselves chiral, meaning they exist in a single enantiomeric form. researchgate.net This inherent chirality in biological targets leads to stereoselective interactions with small molecules. researchgate.net Consequently, the different enantiomers of a chiral drug can exhibit vastly different biological activities, efficacies, and toxicities. gd3services.comchiralpedia.com For instance, one enantiomer might produce the desired therapeutic effect, while the other could be inactive or even cause severe adverse effects, as famously exemplified by the thalidomide (B1683933) tragedy. chiralpedia.com

This biological reality underscores the critical importance of asymmetric synthesis, which aims to produce a specific enantiomer of a chiral compound in high purity. nih.govgd3services.com Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have established guidelines that require the absolute stereochemistry of chiral drugs to be determined early in the development process. nih.gov In 2020, for example, 20 of the 35 pharmaceuticals approved by the FDA were chiral compounds. chiralpedia.com The focus on producing enantiomerically pure compounds not only enhances therapeutic outcomes but also minimizes potential risks associated with racemic mixtures. researchgate.net

Overview of Tetrahydrofuran (B95107) Derivatives as Privileged Structures

In medicinal chemistry, the concept of a "privileged structure" refers to a molecular scaffold that can bind to a wide range of biological targets by modifying its functional groups. nih.govufrj.br These scaffolds often possess favorable drug-like properties, making them valuable starting points for drug discovery. nih.gov The tetrahydrofuran (THF) ring is recognized as one such privileged scaffold. nih.gov

Substituted tetrahydrofurans are core structural motifs in a vast array of natural products and biologically active molecules, including lignans (B1203133) and polyether ionophores. nih.gov These compounds display a broad spectrum of biological activities, such as antitumor, antimicrobial, and antiprotozoal effects. nih.gov The potency-enhancing effect of the tetrahydrofuran ring has been demonstrated in the design of HIV protease inhibitors like Amprenavir. nih.gov The versatility of the THF scaffold allows it to be incorporated into various drug candidates, where it can form crucial interactions with enzyme binding pockets, for instance, by participating in hydrogen bonding. nih.gov The development of methods for the stereoselective synthesis of chiral tetrahydrofurans is a major focus of research, as the spatial arrangement of substituents on the THF ring is critical for biological activity. nih.govchemistryviews.org

Positioning of (S)-(-)-Tetrahydrofuran-2-carboxamide as a Key Chiral Building Block

Within the family of chiral tetrahydrofuran derivatives, this compound emerges as a significant chiral building block. Chiral building blocks are enantiomerically pure compounds used as starting materials for the synthesis of more complex target molecules, such as active pharmaceutical ingredients (APIs). researchgate.netnih.gov The use of these pre-made chiral fragments provides an efficient pathway to construct intricate molecular architectures with defined stereochemistry. muni.czportico.org

This compound, with its defined stereocenter at the C2 position of the tetrahydrofuran ring, serves as a valuable precursor in organic synthesis. For example, it can be used to prepare (S)-tetrahydrofuran-2-carbonitrile through a dehydration reaction. chemicalbook.com This nitrile derivative can then be further modified to create other synthetically useful intermediates. chemicalbook.com The physical and chemical properties of this compound are well-characterized, facilitating its use in synthetic planning.

Table 1: Chemical Properties of this compound

Property Value Reference
CAS Number 498573-81-2
Molecular Formula C₅H₉NO₂
Molecular Weight 115.13 g/mol
Appearance White to Yellow Solid
Melting Point 82-86 °C
Optical Activity [α]20/D −75° (c = 1 in H₂O)
Purity 95-97%

| IUPAC Name | (2S)-tetrahydro-2-furancarboxamide | |

This interactive table provides key data points for the specified chemical compound. Users can sort and filter the information as needed.

Scope and Contributions of Research on this compound and Related Chiral Tetrahydrofuran Carboxamides

Research involving this compound and its structural relatives is primarily focused on their application in stereoselective synthesis. The development of efficient synthetic routes to access these and other functionalized chiral tetrahydrofurans is an active area of investigation. nih.govresearchgate.net Scientists have developed methods to create chiral tetrahydrofurans from abundant biomass sources like l-arabinose, offering a sustainable approach to these valuable building blocks. nih.gov

The synthesis of chiral tetrahydrofuran rings is often a critical step in the total synthesis of complex natural products. muni.cz For instance, synthetic strategies have been designed to produce highly functionalized tetrahydrofuran rings that serve as precursors for modified C-nucleosides. muni.cz Furthermore, research has explored the synthesis of various chiral tetrahydrofuran derivatives starting from readily available materials like pantolactones, demonstrating their utility in creating analogues of established drugs such as Empagliflozin and Amprenavir. researchgate.net The overarching goal of this research is to expand the synthetic toolbox available to organic chemists, enabling the efficient and stereocontrolled construction of novel molecules with potential biological activity. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-oxolane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H2,6,7)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHAENUAJYZNOA-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](OC1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463613
Record name (S)-(-)-Tetrahydrofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

498573-81-2
Record name (S)-(-)-Tetrahydrofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for S Tetrahydrofuran 2 Carboxamide and Its Precursors

Enantioselective Synthesis of (S)-Tetrahydrofuran-2-carboxylic Acid Precursors

The critical step in synthesizing the target carboxamide is the efficient and stereoselective production of its carboxylic acid precursor. Various advanced methods have been developed to obtain (S)-Tetrahydrofuran-2-carboxylic acid in high optical purity.

Asymmetric hydrogenation offers a direct route to chiral tetrahydrofuran (B95107) derivatives from readily available furanic compounds like 2-furoic acid. This method involves the use of chiral catalysts to stereoselectively add hydrogen across the double bonds of the furan (B31954) ring.

Ruthenium (Ru) and Palladium (Pd) based catalysts are prominent in this field. researchgate.netacs.org For instance, the hydrogenation of 2-furoic acid over a cinchonidine-modified 5 wt% Pd/Al2O3 catalyst can produce (S)-Tetrahydrofuran-2-carboxylic acid. researchgate.net While this heterogeneous system provides a high yield (95%), the enantiomeric excess (ee) is moderate (32% ee). researchgate.net Homogeneous catalysis, employing chiral ferrocene-phosphine catalysts, has also been explored, achieving quantitative conversion but with a similarly modest enantiomeric excess of 24-27%. wikipedia.org The development of more selective catalysts remains an active area of research to improve the enantiopurity of the product directly from hydrogenation. dicp.ac.cnnih.gov

Table 1: Performance of Catalysts in Asymmetric Hydrogenation of 2-Furoic Acid

Catalyst SystemYieldEnantiomeric Excess (ee)Reference
Cinchonidine-modified 5 wt% Pd/Al2O395%32% researchgate.net
Chiral ferrocene-phosphine (homogeneous)Quantitative24-27% wikipedia.org

Biocatalysis presents a powerful and environmentally benign alternative for producing enantiopure compounds. frontiersin.org For (S)-Tetrahydrofuran-2-carboxylic acid, the most common biocatalytic method is the kinetic resolution of a racemic ester of tetrahydrofuran-2-carboxylic acid via enzymatic hydrolysis. researchgate.netmdpi.comgoogle.comnih.gov

In this approach, a racemic ester is treated with a hydrolase, such as a lipase (B570770), which selectively catalyzes the hydrolysis of one enantiomer over the other. mdpi.com For example, the enantioselective hydrolysis of racemic ethyl (±)-tetrahydrofuran-2-carboxylate using a protease from Aspergillus melleus can yield (R)-Tetrahydrofuran-2-carboxylic acid with high enantiomeric excess (94.4% ee), leaving the unreacted (S)-ester. researchgate.net Similarly, lipases like Candida antarctica lipase B (CALB) are widely used for these resolutions. researchgate.net The unreacted (S)-ester can then be separated and hydrolyzed chemically to afford the desired (S)-Tetrahydrofuran-2-carboxylic acid. The efficiency of this separation is often measured by the enantiomeric ratio (E value).

Deracemization is an elegant strategy that aims to convert a racemic mixture entirely into a single, desired enantiomer, thus achieving a theoretical yield of 100%. This contrasts with classical resolution, which has a maximum yield of 50% for the desired enantiomer.

The chiral pool comprises readily available, inexpensive, and enantiomerically pure natural products that can be converted into complex chiral targets through chemical transformations. Carbohydrates and amino acids are common starting materials.

L-glutamic acid can be converted into 5-oxo-2-tetrahydrofurancarboxylic acid, a related chiral intermediate. sciencemadness.org A more direct route utilizes carbohydrates like D-ribose. google.comnih.gov A multi-step synthesis starting from inexpensive D-ribose can produce L-ribose, which serves as a precursor to the desired (S)-tetrahydrofuran ring system. google.com These syntheses leverage the inherent stereochemistry of the starting material to control the configuration of the final product.

Direct Synthesis and Derivatization of (S)-(-)-Tetrahydrofuran-2-carboxamide

Once the enantiopure (S)-Tetrahydrofuran-2-carboxylic acid is obtained, the final step is its conversion to the corresponding primary amide, this compound.

The formation of an amide bond from a carboxylic acid and an amine is one of the most fundamental reactions in organic chemistry. researchgate.net Direct amidation requires the activation of the carboxylic acid. This is typically achieved using a variety of coupling reagents that convert the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by ammonia (B1221849) or an ammonia source. researchgate.netglobalresearchonline.net

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. researchgate.netuni-kiel.de Phosphonium-based reagents (e.g., BOP, PyBOP) and uronium-based reagents (e.g., HBTU, HATU) are also highly effective. researchgate.netglobalresearchonline.net Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, which then readily reacts with ammonia to form the amide. sci-hub.senih.gov The choice of method depends on factors such as scale, substrate tolerance, and desired purity. For instance, this compound can be prepared as a precursor for other compounds via a dehydration reaction using thionyl chloride and DMF. chemicalbook.comchemdad.com

Stereospecific Routes to the Amide Functional Group

The formation of the amide bond in this compound from its precursor, (S)-(-)-Tetrahydrofuran-2-carboxylic acid, is a crucial step that must proceed without racemization of the adjacent chiral center. Stereospecific amidation reactions are typically achieved by activating the carboxylic acid, followed by coupling with a suitable amine. The choice of coupling reagents and reaction conditions is paramount to preserving the optical purity of the final product.

Commonly employed methods involve the use of carbodiimide-based reagents or other activating agents that facilitate the formation of a reactive intermediate, which is then readily attacked by the amine nucleophile. These reactions are generally performed under mild conditions to prevent side reactions and maintain stereochemical integrity.

Coupling Reagents and Conditions:

Research into amide bond formation has identified several effective coupling agents. ucl.ac.uk For instance, 1,1'-Carbonyldiimidazole (CDI) is used to activate carboxylic acids for subsequent reaction with amines. nih.gov In a typical procedure, the carboxylic acid is treated with CDI in a solvent like tetrahydrofuran (THF) to form an acylimidazole intermediate, which then reacts with the amine. nih.gov Other established reagents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU). ucl.ac.uk

Microwave-assisted synthesis has also been shown to be an effective method for accelerating amide bond formation, often leading to higher yields in shorter reaction times under mild conditions. researchgate.net For example, the reaction of 2-furoic acid with furfurylamine (B118560) has been successfully carried out in a microwave reactor using reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT/NMM/TsO⁻) or EDC. researchgate.net More recent developments have explored solvent-free conditions using methoxysilanes as coupling agents, which can provide excellent yields and high atom economy. rsc.org These methods are directly applicable to the synthesis of this compound, where preserving the stereocenter is critical.

Table 1: Common Coupling Reagents for Amide Synthesis

Coupling ReagentAbbreviationTypical SolventKey FeaturesReference
1,1'-CarbonyldiimidazoleCDITetrahydrofuran (THF)Forms a reactive acylimidazole intermediate; mild conditions. nih.gov
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCVarious (e.g., DCM, DMF)Widely used, water-soluble urea (B33335) byproduct is easily removed. ucl.ac.ukresearchgate.net
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chlorideDMT/NMM/TsO⁻Tetrahydrofuran (THF)Effective under microwave-assisted conditions. researchgate.net
Dodecamethoxy-neopentasilane-Solvent-freeHigh yields, good functional group tolerance, environmentally friendly. rsc.org

Optimization of Reaction Conditions and Scalability in Synthesis

Transitioning a synthetic route from a laboratory scale to industrial production requires rigorous optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound and its precursors, this involves strategies such as chemoenzymatic methods, continuous flow chemistry, and microwave-assisted reactions.

Chemoenzymatic Approaches: Enantioselective hydrolysis of racemic esters using enzymes is a powerful strategy for producing enantiomerically pure carboxylic acids. For the synthesis of the related (R)-tetrahydrofuran-2-carboxylic acid, a key building block for certain antibiotics, an Aspergillus melleus protease has been used for the enantioselective hydrolysis of ethyl (±)-tetrahydrofuran-2-carboxylate. researchgate.net This enzymatic process achieved an enantiomeric excess (ee) of 94.4% for the (R)-acid with a high substrate concentration (2 M), demonstrating its potential for scalable synthesis. researchgate.net A similar enzymatic resolution strategy could be developed to access the (S)-enantiomer.

Continuous Flow Chemistry: Continuous flow chemistry offers significant advantages for scalability, particularly for reactions involving hazardous reagents or unstable intermediates. acs.org The carboxylation of N-Boc-heterocycles using organolithium reagents, for instance, can be performed safely and efficiently in a microreactor setup. acs.org This approach allows for precise control over reaction temperature and residence time, minimizing side reactions and improving yield. A large-scale synthesis of a difluoropiperidine carboxylic acid was successfully demonstrated, producing 400 grams of product in a single day. acs.org Such flow processes could be adapted for the synthesis of the tetrahydrofuran scaffold, providing a safe and scalable route to the carboxylic acid precursor.

Optimization of Reaction Parameters: The optimization of traditional batch reactions involves the systematic variation of parameters such as solvent, temperature, and reagent stoichiometry. Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and improve yields for the formation of furan-based amides and esters. researchgate.net In the synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide, reaction conditions were optimized by comparing different coupling reagents and solvents under microwave irradiation, leading to moderate to good yields in minutes rather than hours. researchgate.net

Table 2: Comparison of Synthetic Scalability Strategies

StrategyDescriptionAdvantagesExample ApplicationReference
Enzymatic ResolutionUse of enzymes to selectively react with one enantiomer in a racemic mixture.High enantioselectivity, mild conditions, environmentally friendly.Enantioselective hydrolysis to produce (R)-tetrahydrofuran-2-carboxylic acid. researchgate.net
Continuous Flow ChemistryReactants are continuously pumped through a reactor.Enhanced safety, precise control of parameters, easy scale-up, improved efficiency.Large-scale carboxylation of N-Boc-heterocycles using s-BuLi and CO₂. acs.org
Microwave-Assisted SynthesisUsing microwave energy to heat reactions.Drastically reduced reaction times, improved yields, enhanced reaction rates.Rapid synthesis of furan-2-carboxamide derivatives. researchgate.net

Control of Diastereoselectivity and Enantioselectivity in Synthetic Pathways

The biological activity and material properties of tetrahydrofuran derivatives are intrinsically linked to their stereochemistry. Therefore, controlling both the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of stereocenters during the synthesis of the tetrahydrofuran ring is of utmost importance. Numerous stereoselective methods have been developed to construct substituted tetrahydrofurans. nih.gov

Enantioselective and Diastereoselective Cyclizations: One powerful strategy involves the intramolecular cyclization of a chiral, non-racemic precursor. Palladium-catalyzed carboalkoxylation reactions of γ-hydroxyalkenes with aryl bromides have been developed to produce enantiomerically enriched 2-(arylmethyl)tetrahydrofuran derivatives with enantiomeric ratios up to 96:4. nih.gov The stereochemical outcome is controlled by a newly developed chiral phosphite (B83602) ligand. nih.gov

Similarly, palladium-catalyzed reactions of γ-hydroxy terminal alkenes can afford 2,5-disubstituted tetrahydrofurans with high diastereoselectivity (>20:1), favoring the trans-isomer. nih.gov However, the chemical yield can be sensitive to the steric bulk of substituents on the alkene precursor. nih.gov

Iodocyclization reactions are another effective method for controlling stereochemistry. A sequential one-pot copper-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols provides access to polysubstituted tetrahydrofurans in high yields and with excellent enantioselectivities (up to 97% ee). chemistryviews.org The diastereomers produced in these reactions can often be easily separated. chemistryviews.org

Substrate-Controlled Stereoselection: The stereochemistry of the final product can also be directed by chiral centers already present in the starting material. For example, the synthesis of 2,3,5-trisubstituted iodo-tetrahydrofurans can be achieved with high stereospecificity via the iodo-etherification of homoallylic alcohols under anhydrous conditions. nottingham.ac.uknottingham.ac.uk The stereochemical outcome of the cyclization is dependent on the geometry of the starting alkene. nottingham.ac.uknottingham.ac.uk

Another approach utilizes a chiral sulfoxide (B87167) auxiliary to direct the formation of a 2,5-disubstituted tetrahydrofuran from a γ-hydroxyketone, yielding the product with a diastereomeric ratio of 86:14. nih.gov

Table 3: Methods for Stereoselective Tetrahydrofuran Synthesis

MethodKey Reagents/CatalystStereochemical ControlAchieved SelectivityReference
Pd-Catalyzed CarboalkoxylationPd catalyst, Chiral Phosphite LigandEnantioselectiveUp to 96:4 e.r. nih.gov
Pd-Catalyzed CyclizationPd(OAc)₂, Phosphine LigandDiastereoselective>20:1 dr (trans favored) nih.gov
Henry Reaction/IodocyclizationCu Catalyst, Chiral Ligand, I₂Enantio- and DiastereoselectiveUp to 97% ee chemistryviews.org
Iodo-etherificationIodine, NaHCO₃DiastereospecificHigh, dependent on substrate geometry nottingham.ac.uknottingham.ac.uk
Auxiliary-Controlled ReductionChiral Sulfoxide AuxiliaryDiastereoselective86:14 dr nih.gov

Chemical Transformations and Derivatization Strategies of S Tetrahydrofuran 2 Carboxamide

Reactions of the Amide Functional Group

The amide moiety of (S)-(-)-Tetrahydrofuran-2-carboxamide is a versatile handle for various chemical modifications, including reduction, dehydration, and substitution reactions.

The reduction of the amide group in this compound to a primary amine provides a direct route to the valuable chiral building block, (S)-tetrahydrofuran-2-ylmethanamine. This transformation is most commonly achieved using powerful reducing agents.

Lithium Aluminum Hydride (LAH) : Lithium aluminum hydride (LiAlH₄) is a potent reagent widely used for the reduction of amides to amines. wikipedia.orgcommonorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the amide. LAH is typically used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgbyjus.com The high reactivity of LAH necessitates careful handling and anhydrous conditions, as it reacts violently with water. wikipedia.orgbyjus.com The general mechanism for amide reduction with LAH involves the formation of a tetrahedral intermediate, which then collapses to form the amine. masterorganicchemistry.com

Other Reducing Agents : While LAH is highly effective, other reagents and catalytic systems have been developed for amide reduction, often with improved chemoselectivity and milder reaction conditions. These can include borane (B79455) complexes (e.g., BH₃·THF), hydrosilanes in the presence of transition metal catalysts, and catalytic hydrogenation under specific conditions. nih.govorganic-chemistry.org For instance, platinum-catalyzed reduction of carboxamides with hydrosilanes has been shown to be effective and tolerant of various functional groups. organic-chemistry.org

The resulting chiral amine, (S)-tetrahydrofuran-2-ylmethanamine, is a precursor for more complex molecules, including chiral diamines. Further synthetic manipulations can lead to the formation of 1,5-diamines, which are important structural motifs in natural products and pharmaceutical agents. researchgate.net The synthesis of chiral diamines often involves multi-step sequences starting from readily available chiral materials. researchgate.netnih.gov

Table 1: Reagents for the Reduction of Amides to Amines
Reagent/SystemTypical SolventsKey Features
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THFPowerful, widely used, requires anhydrous conditions. wikipedia.orgbyjus.com
Borane Complexes (e.g., BH₃·THF)THFMilder alternative to LAH, good for selective reductions. nih.gov
Hydrosilanes with Pt catalystVarious organic solventsChemoselective, tolerates other reducible functional groups. organic-chemistry.org
Catalytic HydrogenationAlcohols, various organic solventsCan require high pressures and temperatures, catalyst choice is crucial. acs.org

The dehydration of the primary amide of this compound yields the corresponding chiral nitrile, (S)-tetrahydrofuran-2-carbonitrile. This transformation is a valuable method for introducing a cyano group, which can be further elaborated into other functional groups such as amines, carboxylic acids, and tetrazoles.

Common dehydrating agents for converting primary amides to nitriles include:

Phosphorus pentoxide (P₂O₅)

Phosphoryl chloride (POCl₃)

Thionyl chloride (SOCl₂)

Trifluoroacetic anhydride (B1165640) (TFAA)

The reaction mechanism generally involves the activation of the amide oxygen by the dehydrating agent, followed by an elimination reaction to form the nitrile. The choice of reagent and reaction conditions can be critical to avoid side reactions and ensure a high yield of the desired chiral nitrile.

The amide nitrogen of this compound can undergo substitution reactions to form N-substituted amides. These reactions typically require activation of the N-H bond, for example, by deprotonation with a suitable base.

Furthermore, the corresponding carboxylic acid, (S)-tetrahydrofuran-2-carboxylic acid, can be readily coupled with a wide range of amines to form various N-substituted (S)-(-)-Tetrahydrofuran-2-carboxamides. This is a standard peptide coupling reaction, which is fundamental in the synthesis of peptides and other amide-containing molecules.

Standard peptide coupling reagents facilitate this transformation by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Table 2: Common Peptide Coupling Reagents
ReagentFull Name
DCCN,N'-Dicyclohexylcarbodiimide
EDCN-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526)
HOBtHydroxybenzotriazole

These N-substituted derivatives are of interest in medicinal chemistry and materials science due to the introduction of new functionalities while retaining the chiral tetrahydrofuran scaffold.

Stereoselective Modifications of the Tetrahydrofuran Ring

The tetrahydrofuran ring itself can be a target for chemical modification, allowing for the introduction of new substituents and the alteration of the ring structure.

The stereoselective functionalization of the saturated tetrahydrofuran ring at positions C3, C4, and C5 presents a significant synthetic challenge due to the lower reactivity of C-H bonds compared to the amide group. However, various strategies have been developed to achieve such modifications. These often involve multi-step sequences that may include:

Radical halogenation : This can introduce a halogen atom onto the ring, which can then be displaced by other nucleophiles. However, controlling the regioselectivity of this reaction can be difficult.

Directed metalation : The use of a directing group, potentially the amide itself or a derivative, can direct a metalating agent (e.g., an organolithium reagent) to a specific position on the ring, allowing for subsequent functionalization.

Starting from a pre-functionalized tetrahydrofuran precursor : An alternative approach is to synthesize the this compound from a tetrahydrofuran derivative that already contains the desired functionality at the C3, C4, or C5 position.

The tetrahydrofuran ring can undergo ring-opening reactions under certain conditions, leading to linear chiral molecules. These reactions often require harsh conditions, such as treatment with strong Lewis acids or Brønsted acids, and can be facilitated by the presence of a nucleophile.

For instance, cleavage of the ether linkages can lead to the formation of chiral diols or amino alcohols, which are valuable synthetic intermediates. The regioselectivity of the ring-opening can be influenced by the substituents on the ring and the reaction conditions. The resulting linear products can then be subjected to a variety of further transformations, such as oxidation, reduction, or substitution reactions, to generate a diverse range of chiral molecules.

Ring-Expansion and Annulation Reactions

While specific examples of ring-expansion and annulation reactions starting directly from this compound are not extensively documented in publicly available literature, the reactivity of analogous five-membered heterocyclic systems, such as pyroglutamates (5-oxopyrrolidine-2-carboxylates), provides a strong basis for proposing potential synthetic strategies. These transformations could lead to valuable six- or seven-membered rings or fused bicyclic systems, significantly diversifying the range of accessible derivatives.

One plausible strategy for ring expansion involves the transformation of the carboxamide to a key intermediate that can undergo rearrangement. For instance, drawing a parallel with the chemistry of proline derivatives, the reduction of the carboxamide to the corresponding amino alcohol, (S)-(-)-tetrahydrofuran-2-ylmethanamine, could set the stage for a ring expansion to a piperidine (B6355638) derivative. The ring expansion of prolinols to C3-substituted piperidines has been shown to proceed via an aziridinium (B1262131) intermediate in good yields. nih.govunipa.it The regioselectivity of the nucleophilic attack on this intermediate is influenced by substituents on the nitrogen and at the C4 position of the starting pyrrolidine (B122466) ring. nih.gov

Another potential avenue for creating larger ring systems is through N-carbamoylation followed by an intramolecular ring expansion. A one-step protocol has been developed for the ring expansion of pyroglutamates to perhydro-1,3-diazepine-2,4-diones. nih.gov This method, which involves reaction with an isocyanate, could potentially be adapted for this compound, leading to novel seven-membered heterocyclic structures.

Annulation reactions, which involve the formation of a new ring fused to the existing one, represent another powerful strategy for derivatization. Tandem reactions involving radical cyclization have been used to create fused bicyclic tetrahydrofurans. nih.gov For example, a 5-exo-dig cyclization of a suitably functionalized ether can lead to the formation of a fused ring system. nih.gov Similarly, palladium-catalyzed annulation reactions are a well-established method for constructing fused carbo- and heterocycles. researchgate.net These strategies could theoretically be applied to derivatives of this compound to generate complex polycyclic architectures.

The following table summarizes potential ring-expansion and annulation strategies based on reactions of analogous compounds.

Starting Material AnalogueReaction TypeProduct TypeKey Reagents/ConditionsReference
ProlinolsRing Expansion3-Substituted PiperidinesAziridinium intermediate, various nucleophiles nih.gov
PyroglutamatesRing ExpansionPerhydro-1,3-diazepine-2,4-dionesIsocyanate, NaH, THF nih.govumn.edu
Alkene-tethered EthersAnnulation (Radical Cyclization)Fused Bicyclic TetrahydrofuransAIBN, HSnBu₃ nih.gov
Amides with Tethered AlkynesAnnulationFused DihydropyridinonesSilver-mediation researchgate.net

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a product that incorporates substantial portions of all the starting materials. rsc.orgrsc.org The application of MCRs to this compound or its simple derivatives could provide rapid access to a library of complex and stereochemically rich molecules.

While direct examples involving this compound in MCRs are scarce in the literature, the well-established reactivity of related compounds, particularly pyroglutamic acid and its derivatives, offers a blueprint for potential applications. Pyroglutamic acid has been successfully employed in a one-pot, three-component reaction with Meldrum's acid and an aldehyde/Schiff's base to generate 3-substituted pyroglutamic acid derivatives through a Knoevenagel–Michael-hydrolysis-lactamization sequence. rsc.orgrsc.org This suggests that the core structure of a 5-membered ring with a carboxylic acid or amide function is amenable to MCRs.

A hypothetical MCR involving this compound could utilize the amide nitrogen as a nucleophile after initial transformation or directly employ a derivative like (S)-tetrahydrofuran-2-carboxylic acid. For instance, the Ugi and Passerini reactions are powerful MCRs that are frequently used to generate peptide-like scaffolds. An amine derived from this compound could potentially participate in an Ugi four-component reaction with a ketone or aldehyde, an isocyanide, and a carboxylic acid. This would lead to the rapid assembly of complex acyclic structures bearing the chiral tetrahydrofuran moiety.

The following table outlines potential multi-component reactions based on the reactivity of analogous structures.

MCR TypePotential Reactants with (S)-THF-2-carboxamide derivativeProduct ScaffoldKey FeaturesReference (Analogous Systems)
Knoevenagel–Michael-hydrolysis-lactamization(S)-THF-2-carboxylic acid, Aldehyde, Meldrum's acidSubstituted Tetrahydrofuran derivativeForms a new C-C bond and incorporates the aldehyde substituent. rsc.orgrsc.org
Ugi Four-Component ReactionAmine from reduction of (S)-THF-2-carboxamide, Aldehyde/Ketone, Isocyanide, Carboxylic Acidα-Acylamino carboxamideRapid generation of peptide-like structures with high diversity. google.com
Passerini Three-Component Reaction(S)-THF-2-carboxylic acid, Aldehyde/Ketone, Isocyanideα-Acyloxy carboxamideForms an ester and an amide bond in a single step. google.com

It is important to reiterate that the reactions described in sections 3.2.3 and 3.3 are largely proposed strategies based on the established chemistry of structurally related compounds. Experimental validation would be necessary to confirm the feasibility and optimize the conditions for these transformations with this compound itself. Nevertheless, these examples provide a solid foundation for future research aimed at expanding the synthetic utility of this valuable chiral building block.

Applications of S Tetrahydrofuran 2 Carboxamide in Advanced Organic Synthesis

As a Chiral Synthon in Complex Molecule Synthesis

The stereochemically defined tetrahydrofuran (B95107) ring is a privileged scaffold found in a multitude of biologically active molecules. nih.gov The ability to introduce this motif enantioselectively is crucial for accessing these target compounds. (S)-(-)-Tetrahydrofuran-2-carboxamide serves as a readily available source of this chiral core, enabling chemists to build molecular complexity with a high degree of stereocontrol.

The substituted tetrahydrofuran moiety is a common substructure in a wide array of natural products, including lignans (B1203133), polyether ionophores, and macrodiolides. nih.gov These natural products exhibit a diverse range of significant biological activities, such as antitumor, antimicrobial, and antiprotozoal properties. nih.gov Consequently, considerable research has been dedicated to methods for the stereoselective synthesis of these heterocyclic cores. nih.govnih.gov

Strategies for creating these chiral tetrahydrofurans often rely on enantiopure starting materials that embed the desired stereochemistry into the final product. researchgate.netnih.gov For example, chiral tetrahydrofurans can be synthesized from biomass-derived sources like L-arabinose through selective dehydration, providing a sustainable route to these valuable intermediates. nih.gov Other approaches involve the asymmetric synthesis of chiral lactone carboxylic acids, which can then be converted into the corresponding chiral tetrahydrofuran derivatives. researchgate.netresearchgate.net The availability of synthons like this compound provides a direct pathway for incorporating the essential (S)-configured THF ring into the skeleton of complex natural products and their analogues.

The production of single-enantiomer drug intermediates is of paramount importance in the pharmaceutical industry, as chirality is a critical factor in the safety and efficacy of many medications. capes.gov.br Biocatalytic and asymmetric chemical syntheses are key technologies for producing these chiral building blocks. capes.gov.brmdpi.com this compound and its derivatives are key precursors in the synthesis of several important pharmaceutical agents.

Faropenem is a broad-spectrum, orally active β-lactam antibiotic belonging to the penem (B1263517) class. rsc.org A defining structural feature of Faropenem is the C-2 side chain, which is a substituted tetrahydrofuran ring. rsc.org This THF moiety contributes to the chemical stability of the molecule. nih.gov

The synthesis of Faropenem requires the specific (R)-enantiomer of the tetrahydrofuran ring. youtube.comacs.org Synthetic routes to Faropenem sodium, the active drug, utilize (R)-(+)-tetrahydrofuran-2-carboxylic acid or its activated derivatives, such as the corresponding acid chloride or thiocarboxylic acid, as the key chiral building block. researchgate.netacs.org This building block is coupled with the β-lactam core, (3R,4R)-4-acetoxyazetidin-2-one (AOSA), to construct the Faropenem skeleton. researchgate.netyoutube.com While the (S)-enantiomer is not directly incorporated into Faropenem, the synthesis highlights the critical role of enantiopure tetrahydrofuran-2-carboxylic acid derivatives in accessing this class of antibiotics.

Alfuzosin is a uroselective α1-adrenoceptor antagonist used for the treatment of benign prostatic hyperplasia (BPH). nih.gov Although it contains a chiral center at the tetrahydrofuran ring, Alfuzosin is marketed as a racemate, (RS)-N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydro-2-furancarboxamide. nih.gov

The synthesis of Alfuzosin involves the coupling of a tetrahydrofuran-2-carboxamide (B153543) side chain with the core quinazoline (B50416) moiety. Various reported syntheses utilize racemic tetrahydrofuran-2-carboxylic acid or its derivatives as the starting material. The key intermediate, tetrahydro-N-(3-(methylamino)propyl)furan-2-carboxamide, is prepared and subsequently condensed with 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945) to yield Alfuzosin. researchgate.net

Different methods have been developed to perform the crucial acylation step, as summarized in the table below.

Table 1: Selected Synthetic Approaches for the Acylation Step in Alfuzosin Synthesis

Reactants Condensing Agent/Conditions Solvent Reference
Tetrahydro-2-furoic acid and N-methyl propane (B168953) 1,3-diamine Catalytic boric acid (azeotropic removal of water) Toluene researchgate.net
Tetrahydro-2-furoyl chloride and N-methyl propane 1,3-diamine Acid binding agent (e.g., triethylamine) Not specified nih.gov
Tetrahydrofuran-2-carboxylic acid and N1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N1-methylpropane-1,3-diamine N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) Methylene chloride nih.gov

The design of molecules that mimic the structure and function of peptides and nucleic acids is a significant area of medicinal chemistry. Tetrahydrofuran-based building blocks are valuable in this field as they can serve as conformationally constrained scaffolds. Specifically, carbohydrate-like tetrahydrofuran frameworks, such as 5-azidomethyl tetrahydrofuran-2-carboxylates, have been investigated as dipeptide isosteres. These building blocks are used to generate novel peptidomimetic materials that can adopt predictable and well-defined secondary structures, a key requirement for biological activity. The defined stereochemistry of synthons like this compound is essential for controlling the folding and conformational propensities of these advanced biomimetic materials.

Precursor to Chiral Pharmaceutical Intermediates and Lead Compounds

Development of Chiral Ligands and Catalysts

Asymmetric catalysis, which relies on the use of chiral catalysts and ligands, is a cornerstone of modern chemical synthesis, enabling the production of enantiomerically pure compounds. rsc.org The design of novel chiral ligands is a continuous effort, with scaffolds often derived from readily available chiral molecules. rsc.org

While this compound is not widely cited as a standalone ligand, its structural features make it and its derivatives attractive candidates for incorporation into more complex ligand systems. The molecule possesses:

A defined stereocenter: Essential for inducing asymmetry in a catalytic reaction.

Heteroatom coordination sites: The oxygen atom of the furan (B31954) ring and the oxygen and nitrogen atoms of the amide group can potentially coordinate to a metal center.

A modifiable scaffold: The amide nitrogen can be functionalized to attach other coordinating groups (like phosphines or other heterocycles) or to tune the steric and electronic properties of the resulting ligand.

The development of chiral ligands often involves combining a chiral backbone with a coordinating atom or group. rsc.org For instance, chiral sulfoxides, amino acids, and phosphines are all established classes of ligands used in transition-metal catalysis. rsc.org A molecule like this compound could serve as the chiral backbone, with its inherent stereochemistry directing the outcome of a catalytic transformation. This strategy aligns with the broader goal of expanding the toolbox of chiral ligands available for asymmetric synthesis.

Design and Synthesis of Ligands for Asymmetric Catalysis

The synthesis of effective chiral ligands is a cornerstone of modern asymmetric catalysis. These ligands, when complexed with a metal center, can create a chiral catalytic species that promotes the formation of one enantiomer of a product over the other. Chiral cyclic structures, such as those derived from carbohydrates or amino acids, are frequently employed for this purpose.

However, a thorough search of the scientific literature does not yield specific examples of chiral ligands for asymmetric catalysis that are explicitly synthesized from this compound. While numerous studies detail the synthesis of chiral ligands from the more general class of tetrahydrofuran derivatives, the direct use of this carboxamide as a starting material for commercially or academically significant ligands is not documented. The parent compound, (S)-tetrahydrofuran-2-carboxylic acid, is a known chiral building block, but its conversion to the carboxamide and subsequent elaboration into a widely used ligand for asymmetric catalysis is not a well-trodden synthetic path in the available literature.

Application in Enantioselective Metal-Catalyzed Reactions

The performance of a chiral ligand is evaluated by its application in enantioselective reactions, where high yields and high enantiomeric excess (ee) are desired. Common examples of such reactions include asymmetric hydrogenations, allylic alkylations, and Diels-Alder reactions.

Contribution to Chiral Materials and Polymer Science

Chiral monomers can be polymerized to create macromolecules with a defined helical structure or other chiral properties. These chiral polymers have potential applications in areas such as chiral separations, asymmetric catalysis, and optoelectronics. The rigid, chiral structure of this compound makes it a theoretical candidate for incorporation into chiral polymers, such as polyamides.

However, similar to the field of catalysis, the specific use of this compound as a monomer in the synthesis of chiral polymers is not well-documented. While there is extensive research on bio-based polyamides derived from other furan compounds, particularly furan-2,5-dicarboxylic acid, the incorporation of this compound into polymer backbones does not appear to be a focus of current research. The synthesis of polyamides typically involves the reaction of a diamine with a diacid, or the ring-opening polymerization of a lactam. While derivatives of this compound could potentially be designed to fit these polymerization schemes, there is no significant body of research detailing the synthesis, characterization, and properties of such polymers.

Advanced Spectroscopic and Stereochemical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including (S)-(-)-Tetrahydrofuran-2-carboxamide. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of the protons and carbons in the molecule. However, for a complete and unambiguous assignment, two-dimensional (2D) NMR experiments are essential. researchgate.net These techniques reveal correlations between different nuclei, allowing for a definitive mapping of the molecular structure. rsc.orgyoutube.com

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the proton at the chiral center (C2), the protons on the tetrahydrofuran (B95107) ring (C3, C4, C5), and the amide protons (-NH₂).

¹³C NMR: The carbon NMR spectrum shows the number of chemically non-equivalent carbon atoms. Signals for the carbonyl carbon (C=O), the chiral carbon (C2), and the other three carbons of the tetrahydrofuran ring (C3, C4, C5) would be observed at characteristic chemical shifts.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. columbia.edu It is used to trace the connectivity of protons within the tetrahydrofuran ring, for instance, showing the correlation between the C2 proton and the C3 protons, and so on around the ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to. columbia.edu It allows for the definitive assignment of which protons are bonded to which carbons, pairing the signals from the ¹H and ¹³C spectra. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges, typically two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for piecing together different fragments of the molecule. For example, HMBC would show a correlation from the amide protons to the carbonyl carbon and the C2 carbon, confirming the structure of the carboxamide group and its attachment to the ring.

The following table illustrates the expected NMR data based on the structure of this compound and data from similar tetrahydrofuran derivatives. researchgate.net

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key 2D NMR Correlations
C=O-~175HMBC to H-2, -NH₂
C2-H~4.2~75COSY to H-3; HSQC to C2; HMBC to C=O, C3, C5
C3-H₂~2.0~26COSY to H-2, H-4; HSQC to C3; HMBC to C2, C4, C5
C4-H₂~1.9~24COSY to H-3, H-5; HSQC to C4; HMBC to C3, C5
C5-H₂~3.8~68COSY to H-4; HSQC to C5; HMBC to C2, C3, C4
-NH₂~7.0, ~7.5 (broad)-HMBC to C=O

Assessing the enantiomeric excess (ee) is critical for any chiral compound. NMR spectroscopy, in conjunction with a chiral solvating agent (CSA), provides a powerful method for this determination. researchgate.netresearchgate.net Enantiomers are chemically identical and thus produce identical NMR spectra. However, when a chiral solvating agent is added to a solution of a racemic or enantioenriched sample, it forms transient, non-covalent diastereomeric complexes with each enantiomer. rsc.org Since diastereomers have different physical properties, the nuclei of the analyte in these two complexes experience slightly different magnetic environments, leading to the splitting of signals in the NMR spectrum. researchgate.net

The general procedure involves:

Acquiring a standard ¹H NMR spectrum of the analyte.

Adding a specific amount of a suitable chiral solvating agent (e.g., (R)-BINOL derivatives, cyclodextrins, or others) to the NMR tube. researchgate.netrsc.org

Acquiring a new spectrum, where signals corresponding to specific protons of the analyte should appear as two separate peaks or multiplets, one for each enantiomer's complex.

The enantiomeric excess can then be calculated by integrating the areas of these separated signals. rsc.org

For this compound, the protons closest to the chiral center, such as the C2-H or the amide protons, are most likely to show the largest chemical shift difference (ΔΔδ) upon addition of a CSA. The choice of CSA and solvent is crucial for achieving good separation of the signals. researchgate.net

TechniquePrincipleApplication to this compoundOutcome
NMR with CSAFormation of transient diastereomeric complexes with a chiral solvating agent. semanticscholar.orgAddition of a CSA to a sample of the carboxamide in an NMR solvent like CDCl₃.Splitting of a specific proton signal (e.g., H-2) into two distinct peaks representing the (S) and (R) enantiomers.
Enantiomeric Excess (ee) CalculationRatio of the integrals of the separated signals for the two enantiomers.ee (%) = [ (Integral_S - Integral_R) / (Integral_S + Integral_R) ] x 100Quantitative measure of the enantiopurity of the sample. researchgate.net

This compound is not a static molecule; it undergoes several dynamic processes in solution that can be studied using Dynamic NMR (DNMR) techniques like variable-temperature NMR and exchange spectroscopy (EXSY). utoronto.ca These studies provide insight into the energy barriers of conformational changes. grantome.com

Two primary dynamic processes are of interest:

Tetrahydrofuran Ring Pseudorotation: The five-membered tetrahydrofuran ring is not planar and rapidly interconverts between various "puckered" conformations, such as the twisted (C₂) and bent (Cₛ) forms, through a low-energy process called pseudorotation. berkeley.eduberkeley.edunih.govresearchgate.net At room temperature, this exchange is typically fast on the NMR timescale, resulting in averaged signals for the ring protons. By lowering the temperature, this motion can be slowed, potentially "freezing out" individual conformers and leading to signal broadening and eventual splitting. Analysis of these changes allows for the calculation of the activation energy for the pseudorotation process. osi.lv

Amide Bond Rotation: The carbon-nitrogen bond in amides has significant double-bond character, leading to restricted rotation. escholarship.org This can result in the existence of two planar rotamers (or conformers). For a primary amide like this, rotation around the C2-C(O) bond can also be hindered. DNMR studies can determine the rotational energy barrier around the C-N bond by monitoring the coalescence temperature of the signals for the two non-equivalent amide protons. escholarship.org

These dynamic studies are crucial for understanding how the molecule's shape and flexibility might influence its interactions in biological or chemical systems.

Chiral Chromatographic Methods for Enantiopurity Assessment

Chromatographic techniques are paramount for the separation and quantification of enantiomers, providing a reliable measure of enantiopurity. csfarmacie.cz The direct separation of enantiomers is achieved by using a chiral environment, either in the stationary phase or the mobile phase. chromatographyonline.comchiralpedia.com

Chiral HPLC is the most common and reliable method for determining the enantiomeric purity of non-volatile compounds like this compound. nih.gov The separation is typically achieved using a chiral stationary phase (CSP). chromatographyonline.com The CSP contains a single enantiomer of a chiral selector that interacts differently with the two enantiomers of the analyte, leading to different retention times.

For a compound like this compound, which contains a hydrogen-bond donor (amide) and acceptor (amide carbonyl and ring oxygen), CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. nih.gov

Illustrative Chiral HPLC Method:

ParameterDescription
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel)
Mobile Phase A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Expected Outcome Two separated peaks corresponding to the (S) and (R) enantiomers with different retention times. The enantiomeric excess is calculated from the peak areas.

Chiral Gas Chromatography (GC) is a powerful technique for separating volatile enantiomers. gcms.cz For compounds with low volatility, such as amides, derivatization is often required to convert them into more volatile species suitable for GC analysis. mdpi.com For this compound, derivatization of the amide group would be necessary.

Alternatively, the parent compound, (S)-tetrahydrofuran-2-carboxylic acid, could be esterified (e.g., to its methyl or ethyl ester) and then analyzed by chiral GC. The separation is performed on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative (e.g., β- or γ-cyclodextrins). gcms.czacs.org The different interactions between the enantiomers and the chiral cyclodextrin cavity result in their separation. acs.org

Illustrative Chiral GC Method (for a derivatized analyte):

ParameterDescription
Analyte A volatile derivative, e.g., (S)-Tetrahydrofuran-2-carbonitrile (formed by dehydration of the amide) sigmaaldrich.com or a silylated derivative.
Column A cyclodextrin-based chiral capillary column (e.g., β-DEX™ 225)
Carrier Gas Helium
Oven Program A temperature gradient to ensure good separation and peak shape.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) nih.gov
Expected Outcome Baseline separation of the two enantiomeric derivatives, allowing for accurate quantification of enantiomeric purity.

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are exceptionally sensitive to the molecule's stereochemistry.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful non-destructive techniques for investigating chiral molecules. ORD measures the variation of optical rotation as a function of the wavelength of light, while CD measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions. slideshare.netwikipedia.orgslideshare.net

For a molecule like this compound, the chromophore of interest is the amide group. The electronic transitions associated with the amide (typically n → π* and π → π* transitions) occur in the far-UV region. When these transitions are perturbed by the chiral center at C2, they give rise to a characteristic CD spectrum. The sign and magnitude of the CD signals, known as the Cotton effect, are directly related to the absolute configuration of the stereocenter. slideshare.net

A typical investigation would involve dissolving the compound in a suitable transparent solvent (e.g., ethanol (B145695) or acetonitrile) and recording the CD spectrum. The resulting spectrum, a plot of differential absorbance (ΔA) or molar ellipticity ([θ]) versus wavelength, would be compared to theoretical predictions from quantum-chemical calculations. A positive or negative Cotton effect in the region of the amide chromophore's absorption would be correlated to the (S) or (R) configuration. While specific experimental ORD/CD data for this compound is not broadly published, the expected data from such an analysis is outlined below.

Table 1: Illustrative CD and ORD Data for a Chiral Carboxamide

Spectroscopic TechniqueParameterExpected Observation for this compound
Circular Dichroism (CD) Wavelength of Maxima/Minima (λ)~210-240 nm (n → π* transition)
Molar Ellipticity ([θ])A specific negative or positive value indicating the Cotton Effect.
Optical Rotatory Dispersion (ORD) Curve TypeAnomalous dispersion curve with a peak and trough. slideshare.net
Cotton EffectThe sign of the Cotton effect would correlate with the absolute configuration. slideshare.net

Vibrational Circular Dichroism (VCD) is the infrared analog of CD spectroscopy, measuring the differential absorption of left and right circularly polarized light in the infrared region, which corresponds to molecular vibrations. ru.nlnih.gov VCD has emerged as a definitive tool for determining the absolute configuration of chiral molecules in solution, particularly for those that are difficult to crystallize. americanlaboratory.com The technique provides a rich, fingerprint-like spectrum that is highly sensitive to the molecule's three-dimensional structure. nih.gov

The power of VCD lies in the direct comparison of an experimentally measured spectrum with a theoretically calculated spectrum for a known enantiomer (e.g., the S-enantiomer). nih.govamericanlaboratory.com Density Functional Theory (DFT) calculations are used to predict the VCD spectrum. nih.gov If the experimental and calculated spectra match in terms of sign and relative intensity of the key bands, the absolute configuration is confirmed. americanlaboratory.com

Research on the closely related precursor, (S)-Tetrahydrofuran-2-carboxylic acid, demonstrates the utility of VCD. nih.gov In that study, VCD was used to investigate the complex equilibrium between monomeric and dimeric forms in solution, showing that VCD is sensitive enough to probe intermolecular associations like hydrogen bonding. nih.gov For this compound, a similar approach would be used. The VCD spectrum would be recorded, likely in a solvent like deuterochloroform (CDCl₃), and compared with DFT calculations. The key vibrational modes, such as the C=O stretch, N-H bend, and C-H stretches, would provide a unique spectral signature to confirm the (S) configuration.

Table 2: Key VCD Spectral Regions and Their Significance for this compound

Vibrational ModeApproximate Wavenumber (cm⁻¹)Significance in VCD Analysis
N-H Stretch 3200-3500Sensitive to hydrogen bonding and conformation of the amide group.
C-H Stretch 2800-3000Provides a complex set of bands characteristic of the stereocenter's environment.
C=O Stretch (Amide I) 1650-1690A strong and conformationally sensitive band crucial for absolute configuration assignment.
N-H Bend (Amide II) 1510-1570Coupled with the C-N stretch, its VCD signal is sensitive to the dihedral angle of the amide backbone.
C-O-C Stretch 1050-1150Vibrations of the tetrahydrofuran ring, providing information on ring puckering and conformation.

X-ray Crystallography for Absolute Configuration Determination (on crystalline derivatives)

X-ray crystallography remains the "gold standard" for the unambiguous determination of the absolute configuration of chiral molecules. americanlaboratory.comnih.gov This technique requires a single, high-quality crystal of the compound or a suitable crystalline derivative. researchgate.netthieme-connect.de The method involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides a three-dimensional map of the electron density within the crystal, from which the precise arrangement of every atom can be determined. ed.ac.uk

For light-atom molecules like this compound (composed of C, H, N, O), determining the absolute configuration relies on the phenomenon of anomalous scattering. researchgate.neted.ac.uk While this effect is weak for light atoms, the use of specific X-ray sources (e.g., Cu Kα radiation) can enhance it, allowing for a reliable assignment. researchgate.netnih.gov The absolute structure is typically determined by calculating the Flack parameter, which should refine to a value close to zero for the correct enantiomeric model. researchgate.net

If the parent compound is an oil or does not form suitable crystals, a common strategy is to prepare a crystalline derivative. For instance, the amide could be derivatized with a heavy atom-containing reagent or a molecule known to crystallize well. The absolute configuration of the entire derivative is then determined, and since the stereochemistry of the derivatization reaction is known, the configuration of the original molecule is established. nih.gov An X-ray crystallographic study on a derivative of this compound would yield precise bond lengths, bond angles, and torsional angles, confirming the (S) configuration at the C2 position and revealing the solid-state conformation and intermolecular interactions, such as hydrogen bonding networks. nih.gov

Computational and Theoretical Investigations of S Tetrahydrofuran 2 Carboxamide

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are foundational in the theoretical study of tetrahydrofuran (B95107) derivatives. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a basis for understanding its geometry, stability, and properties. nih.gov The accuracy of DFT calculations relies heavily on the choice of the functional and basis set. youtube.com

The five-membered tetrahydrofuran (THF) ring is not planar; it adopts puckered conformations to relieve ring strain. The two primary conformations are the "envelope" (C_s symmetry) and "twist" (C_2 symmetry). rsc.org For substituted tetrahydrofurans like (S)-(-)-Tetrahydrofuran-2-carboxamide, the substituent's nature and orientation significantly influence the ring's preferred conformation and the energy barriers between different forms. d-nb.info

Computational studies on analogous molecules, such as tetrahydrofurfuryl alcohol (THFA) and tetrahydro-2-furoic acid, have shown that the substituent breaks the ring's symmetry and favors specific low-energy conformers. d-nb.inforesearchgate.net For THFA, quantum chemical calculations confirmed that an envelope (E) ring geometry is favored when the substituent is in a gauche orientation relative to the ring's oxygen atom. d-nb.inforesearchgate.net Similarly, for (S)-methyl tetrahydrofuran-2-carboxylate, a close analogue, DFT calculations have been used to map the potential energy surface. These studies show that different density functionals can sometimes yield varied results, but using a large and robust basis set, such as cc-pVTZ, leads to a more uniform and reliable conformational picture. nih.gov The energy landscape of this compound is expected to be similarly complex, with multiple stable conformers differing in ring pucker and the orientation of the carboxamide group, separated by low energy barriers. researchgate.net

Table 1: Comparison of DFT Functionals for Conformational Analysis of a THF Derivative
FunctionalBasis SetKey Finding on Conformational PictureReference
Various (B3LYP, B98, etc.)6-31G*Potential energy surface could not be described unambiguously. nih.gov
Various (B3LYP, B98, etc.)cc-pVTZA uniform conformational picture was found. nih.gov
B3LYPaug-cc-pVDZSuccessfully constructed potential energy surfaces for THF pseudorotation. rsc.org

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. By calculating properties like vibrational frequencies, nuclear magnetic shielding tensors, and optical rotatory strengths, computational models can generate theoretical spectra that aid in the analysis of experimental results. schrodinger.com

For chiral molecules, Vibrational Circular Dichroism (VCD) spectroscopy is particularly powerful for determining absolute configuration. The interpretation of VCD spectra is heavily reliant on DFT calculations. Studies on (S)-methyl tetrahydrofuran-2-carboxylate have demonstrated that while most functionals perform well in predicting standard Infrared (IR) spectra, there are notable differences in their ability to predict VCD rotational strengths. nih.gov Functionals like B3LYP, B1LYP, and B98 showed the highest correlation with experimental VCD spectra for this analogue. nih.gov

The prediction of Nuclear Magnetic Resonance (NMR) spectra is also a key application. For complex systems like THF, which undergoes rapid dynamic processes, isotopic labeling combined with DFT calculations can be powerful. A detailed analysis of THF-2-¹³C, for instance, allowed for the precise determination of various ¹H–¹H, ¹³C–¹H, and ¹³C–¹³C spin-spin coupling constants for the first time by removing the spectral degeneracy of the unlabeled molecule. researchgate.net Such calculations, applied to this compound, would be crucial for assigning complex NMR signals and understanding its dynamic behavior in solution. researchgate.net

Table 2: Performance of Selected DFT Functionals in Predicting Spectroscopic Data for a THF Analogue
SpectrumFunctionalPerformance AssessmentReference
IR (Dipole Strengths)B3LYP, B1LYP, B98, PBE1PBEAll tested functionals performed equally well. nih.gov
VCD (Rotational Strengths)B3LYP, B1LYP, B98Gave the highest correlation with experiment. nih.gov
VCD (Rotational Strengths)PBE1PBEGave the lowest correlation with experiment. nih.gov

DFT calculations provide deep insights into the electronic structure of this compound, which governs its chemical reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the distribution of the Molecular Electrostatic Potential (MESP), and various reactivity descriptors. researchgate.net

The HOMO-LUMO energy gap is a critical indicator of kinetic stability. researchgate.net MESP maps visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting sites of interaction. researchgate.net Furthermore, conceptual DFT provides a range of reactivity descriptors that quantify a molecule's response to chemical reactions. nih.gov These include:

Chemical Potential (μ): Related to the tendency of electrons to escape the system.

Molecular Hardness (η): Measures resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors are invaluable for predicting how this compound might interact with other reagents or biological targets. nih.gov

Molecular Dynamics Simulations for Solution Behavior and Intermolecular Interactions

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, particularly in solution. nih.gov MD simulations model a system of molecules (the solute and solvent) by solving Newton's equations of motion, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.gov

For this compound, MD simulations would be used to explore its conformational dynamics in solvents like water, examining the stability of different ring puckers and the rotation of the carboxamide group. researchgate.net These simulations are crucial for understanding intermolecular interactions, such as the formation and dynamics of hydrogen bonds between the amide group and water molecules. Studies on THF in other contexts, such as in clathrate hydrates, have successfully used MD to analyze cage dynamics and stabilizing effects, demonstrating the power of this technique to probe complex intermolecular environments. nih.govnih.gov

Mechanistic Studies of Reactions Involving this compound

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface from reactants to products, researchers can identify transition states, intermediates, and calculate activation energies, providing a detailed picture of the reaction pathway.

For reactions involving the tetrahydrofuran ring, such as ring-opening or ring-expansion, DFT calculations have proven essential. A theoretical study on the ring-opening of THF by frustrated Lewis pairs used DFT to understand the key factors affecting the activation barriers. acs.org Another study on the photochemical ring expansion of oxetanes to form tetrahydrofurans employed DFT calculations to show that the reaction proceeds through a diradical pathway following ylide formation, explaining the observed stereochemical outcomes. rsc.org These computational approaches could be directly applied to study reactions of this compound, for example, its hydrolysis or reactions at the amide group, to understand the precise sequence of bond-making and bond-breaking events.

Rational Design of Derivatives based on Computational Models

The ultimate goal of many computational studies is the rational design of new molecules with improved properties. By building and validating computational models, researchers can predict the characteristics of hypothetical derivatives before undertaking their synthesis, saving significant time and resources.

For this compound, computational models can guide the design of new analogues for various applications. For instance, in a study on related furan-2-carboxamides, molecular docking was used to predict how different derivatives would bind to the LasR protein, a target for anti-biofilm agents. nih.gov This in silico screening suggested that certain linker and substituent combinations would have a more favorable binding mode, guiding the synthesis of more potent compounds. nih.gov Similarly, understanding the reaction mechanisms and stereoselectivity through DFT, as seen in ring expansion studies, allows for the rational design of synthetic routes to access specific, complex tetrahydrofuran derivatives. rsc.org By combining insights from conformational analysis, electronic structure, and mechanistic studies, computational models serve as a powerful engine for the discovery and optimization of novel derivatives based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (S)-(-)-Tetrahydrofuran-2-carboxamide, and how is stereochemical purity ensured?

  • Answer : The compound is typically synthesized via ring-opening or functionalization of tetrahydrofuran precursors. A common approach involves catalytic asymmetric synthesis to maintain the (S)-configuration. For example, chiral catalysts like transition metal complexes (e.g., Ru or Rh-based systems) can enforce stereoselectivity during amidation . Purification via recrystallization or chromatography is critical to isolate enantiomerically pure material. Characterization by NMR (e.g., 1^1H, 13^{13}C) and chiral HPLC confirms stereochemical integrity .

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design for this compound?

  • Answer : The compound’s tetrahydrofuran ring confers moderate polarity, with solubility enhanced in polar aprotic solvents (e.g., THF, DMSO). Stability studies under varying pH and temperature are essential to avoid ring-opening or hydrolysis of the carboxamide group. For biological assays, formulations using co-solvents (e.g., PEG 400) or cyclodextrin encapsulation improve bioavailability .

Q. What analytical techniques are recommended for structural validation?

  • Answer :

  • X-ray crystallography : Resolves absolute stereochemistry and hydrogen-bonding patterns .
  • Mass spectrometry (HRMS) : Confirms molecular weight (115.13 g/mol) and fragmentation patterns .
  • Vibrational spectroscopy (IR) : Identifies carboxamide C=O stretching (~1650 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what computational tools model these interactions?

  • Answer : The carboxamide group acts as a hydrogen-bond donor/acceptor, enabling interactions with enzymes or receptors. Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding modes to targets like adenosine A1 receptors or viral integrases. Free energy perturbation (FEP) calculations refine binding affinity predictions, with MD simulations assessing conformational stability .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Meta-analyses using standardized protocols (e.g., OECD guidelines) and orthogonal assays (e.g., SPR for binding, enzymatic inhibition for function) validate results. For example, conflicting IC50_{50} values in kinase inhibition studies require cross-validation via isothermal titration calorimetry (ITC) .

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Answer :

  • Catalyst screening : Asymmetric hydrogenation catalysts (e.g., Noyori-type) improve enantiomeric excess (ee > 98%) .
  • Solvent selection : THF or DMF enhances reaction rates but requires careful water content control to prevent hydrolysis.
  • Process intensification : Continuous-flow reactors reduce side reactions and improve scalability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.